4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide is a chemical compound with the molecular formula C20H19N3O2S2 and a molecular weight of 397.51 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with thioamide to form the thiazole ring. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, followed by coupling with benzamide.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted benzyl and thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
- 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles
Uniqueness
Compared to similar compounds, 4-(2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)acetamido)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its thiazole ring and benzamide moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
4-[[2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13-2-4-14(5-3-13)11-26-20-23-17(12-27-20)10-18(24)22-16-8-6-15(7-9-16)19(21)25/h2-9,12H,10-11H2,1H3,(H2,21,25)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEHWRDSNANKES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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